molecular formula C16H24N2O4S B2809061 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396884-41-5

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2809061
CAS No.: 1396884-41-5
M. Wt: 340.44
InChI Key: DGDIEVFQSPKKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperazine derivatives . Protocols for the functionalizing deboronation of alkyl boronic esters have been reported, which could potentially be relevant for the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, the HOMO–LUMO energy gap can be calculated, which gives an indication of the compound’s reactivity . Other properties such as electronic properties, nonlinear optical properties, and thermodynamic properties can also be investigated .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Piperazine Derivatives

Several studies have focused on the synthesis of piperazine derivatives due to their potential applications in medicinal chemistry. For instance, Mallikarjuna et al. (2014) explored the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showing significant anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Similarly, Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives to understand their reactivity and interaction mechanisms (Kumara et al., 2017).

Crystal Structure Elucidation

The crystal structure of piperazine derivatives provides insights into their potential pharmaceutical applications. Hakimi et al. (2013) reported on the crystal structure of a new cadmium salt involving piperazine, highlighting the importance of molecular packing and intermolecular interactions in understanding the properties of such compounds (Hakimi et al., 2013).

Potential Medicinal Applications

Anticancer and Antituberculosis Activities

The derivatives of 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol have been evaluated for their anticancer and antituberculosis potentials. For example, compounds synthesized by Mallikarjuna et al. demonstrated significant activities against breast cancer cell lines and M. tb h37Rv, a standard strain of tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Studies

Patel et al. (2011) and Patel & Agravat (2009) synthesized new pyridine derivatives, including piperazine-based compounds, to evaluate their antimicrobial activities. These studies showed variable and modest activity against investigated strains of bacteria and fungi, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activity. It could also be interesting to explore its potential applications in the pharmaceutical industry, given the importance of piperazine derivatives in drug discovery .

Properties

IUPAC Name

1-cyclopropyl-2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-14-3-2-4-15(11-14)23(20,21)18-9-7-17(8-10-18)12-16(19)13-5-6-13/h2-4,11,13,16,19H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIEVFQSPKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.